molecular formula C19H15N7O2S B2771343 N-(4-(2-((4-(1H-pyrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide CAS No. 1207026-08-1

N-(4-(2-((4-(1H-pyrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide

Cat. No. B2771343
CAS RN: 1207026-08-1
M. Wt: 405.44
InChI Key: FANWQRIXVPBTMV-UHFFFAOYSA-N
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Description

N-(4-(2-((4-(1H-pyrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C19H15N7O2S and its molecular weight is 405.44. The purity is usually 95%.
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Scientific Research Applications

  • Antibacterial and Antifungal Properties :

    • A study found that a similar organic compound exhibited antibacterial activity against Staphylococcus aureus, Klebsiella pneumonia, and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger (Senthilkumar, Umarani, & Satheesh, 2021).
  • Cytotoxicity Evaluation :

    • Another study explored the cytotoxic activity of 5-Amino-N-aryl-1H-pyrazoles and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
  • Photosynthetic Electron Transport Inhibition :

    • Pyrazole derivatives have been studied as inhibitors of photosynthetic electron transport, with some exhibiting inhibitory properties comparable to commercial herbicides (Vicentini et al., 2005).
  • Antitubercular Activity :

  • Antimicrobial Activities :

    • Some new thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety have been synthesized and evaluated as antimicrobial agents, exhibiting promising activities (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
  • Anticancer Activity :

  • Antidepressant and Anticonvulsant Activities :

    • Pyrazole derivatives have been evaluated for their antidepressant and anticonvulsant activities, with some compounds showing marked effects compared to standard drugs (Abdel-Aziz, Abuo-Rahma, & Hassan, 2009).
  • Antioxidant Studies :

    • N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides were synthesized and evaluated for their anti-oxidant activities, showing moderate to significant radical scavenging activity (Ahmad et al., 2012).

Mechanism of Action

Mode of Action

Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, or interference with cellular signaling pathways

Biochemical Pathways

The biochemical pathways affected by this compound are not clearly defined. Given the complexity of the molecule, it is likely that it could influence multiple pathways. Compounds with similar structures have been found to affect a variety of biochemical pathways, including those involved in cell growth, inflammation, and immune response . More research is needed to determine the specific pathways affected by this compound.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action

Result of Action

Based on the potential targets and pathways it may affect, it could have a range of effects, such as altering cell growth, modulating immune response, or affecting other cellular functions

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . More research is needed to understand how these factors influence the action of this compound.

properties

IUPAC Name

N-[4-[2-oxo-2-(4-pyrazol-1-ylanilino)ethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7O2S/c27-17(23-13-2-4-15(5-3-13)26-9-1-6-22-26)10-14-12-29-19(24-14)25-18(28)16-11-20-7-8-21-16/h1-9,11-12H,10H2,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANWQRIXVPBTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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